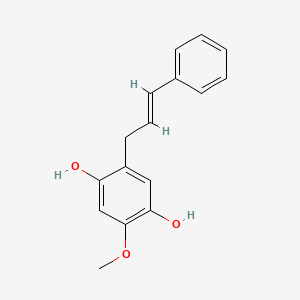
2-Methoxy-5-(3-phenylprop-2-en-1-yl)benzene-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-5-(3-phenylprop-2-en-1-yl)benzene-1,4-diol is an organic compound with a complex structure that includes a methoxy group, a phenylprop-2-en-1-yl group, and two hydroxyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(3-phenylprop-2-en-1-yl)benzene-1,4-diol can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyphenol with cinnamaldehyde under basic conditions to form the desired product. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
2-Methoxy-5-(3-phenylprop-2-en-1-yl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The double bond in the phenylprop-2-en-1-yl group can be reduced to form a saturated alkyl chain.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Nucleophiles such as halides or amines can be used to replace the methoxy group under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated alkyl derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
科学的研究の応用
2-Methoxy-5-(3-phenylprop-2-en-1-yl)benzene-1,4-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as Alzheimer’s and cancer.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 2-Methoxy-5-(3-phenylprop-2-en-1-yl)benzene-1,4-diol involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes and cytokines. The compound may also interact with specific receptors and signaling pathways involved in cell proliferation and apoptosis.
類似化合物との比較
Similar Compounds
2-Methoxy-4-(prop-2-en-1-yl)phenol: Similar structure but lacks the phenyl group.
4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol: Similar structure with a hydroxyl group instead of a methoxy group.
4-((1E)-3-Hydroxy-1-propenyl)-2-methoxyphenol: Another similar compound with slight structural differences.
Uniqueness
2-Methoxy-5-(3-phenylprop-2-en-1-yl)benzene-1,4-diol is unique due to the presence of both methoxy and phenylprop-2-en-1-yl groups, which contribute to its distinct chemical and biological properties
特性
CAS番号 |
24126-85-0 |
|---|---|
分子式 |
C16H16O3 |
分子量 |
256.30 g/mol |
IUPAC名 |
2-methoxy-5-[(E)-3-phenylprop-2-enyl]benzene-1,4-diol |
InChI |
InChI=1S/C16H16O3/c1-19-16-11-14(17)13(10-15(16)18)9-5-8-12-6-3-2-4-7-12/h2-8,10-11,17-18H,9H2,1H3/b8-5+ |
InChIキー |
TYLBZWHASGWFPF-VMPITWQZSA-N |
異性体SMILES |
COC1=C(C=C(C(=C1)O)C/C=C/C2=CC=CC=C2)O |
正規SMILES |
COC1=C(C=C(C(=C1)O)CC=CC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


acetyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B14147802.png)


![6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B14147813.png)

![3-{4-[Chloro(difluoro)methoxy]phenyl}imidazolidine-2,4-dione](/img/structure/B14147833.png)
![3-{[(E)-3-Mercapto-5-(5-methyl-2H-pyrazol-3-yl)-[1,2,4]triazol-4-ylimino]-methyl}-phenol](/img/structure/B14147835.png)



![Ethyl 2-[(4-chloro-6-piperidin-1-yl-1,3,5-triazin-2-yl)amino]acetate](/img/structure/B14147862.png)
![N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B14147863.png)
![N-[5-methoxy-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B14147865.png)

